

Technical Guide: Synthesis of 4-Amino-7-methoxy-2-propylquinoline

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Compound of Interest

Compound Name: 4-Amino-7-methoxy-2-propylquinoline

CAS No.: 1189107-29-6

Cat. No.: B13723098

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Executive Summary & Retrosynthetic Analysis

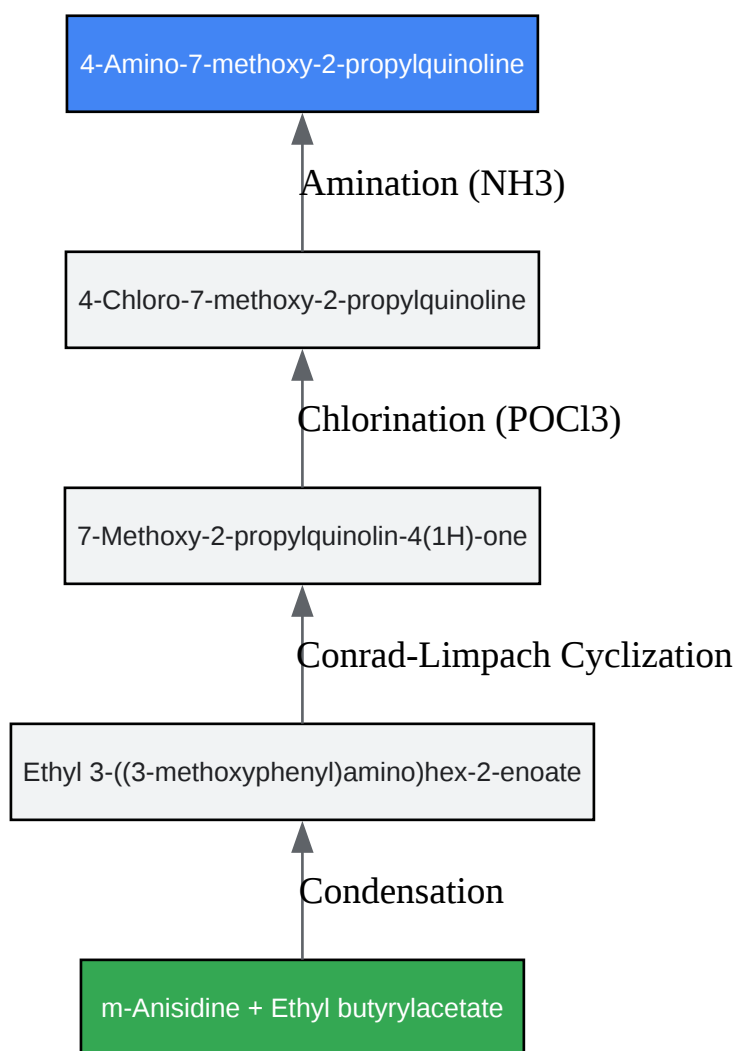
The target molecule features a quinoline core with three specific modifications: a propyl group at C2, an amino group at C4, and a methoxy group at C7. The primary challenge in this synthesis is controlling the regiochemistry of the cyclization step to ensure the 7-methoxy substitution pattern.

Retrosynthetic Logic:

- Functional Group Interconversion (FGI): The C4-amino group is derived from a C4-chloro intermediate via nucleophilic aromatic substitution ().
- Activation: The C4-chloro group is generated from a C4-hydroxyl (quinolone) precursor using phosphoryl chloride ().

- Ring Construction: The quinolone core is formed via the thermal cyclization of a -enamino ester.
- Disconnection: The acyclic precursor is synthesized by condensing m-anisidine with ethyl butyrylacetate.

Retrosynthesis Diagram



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Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available starting materials.

Detailed Experimental Protocol

Phase 1: Condensation (Enamine Formation)

This step forms the acyclic enamine precursor. Water removal is critical to drive the equilibrium forward.

- Reagents:
 - 3-Methoxyaniline (m-anisidine) [CAS: 536-90-3]: 1.0 equiv.
 - Ethyl butyrylacetate (Ethyl 3-oxohexanoate) [CAS: 3249-68-1]: 1.1 equiv.
 - Solvent: Toluene or Benzene (anhydrous).
 - Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%).

Protocol:

- Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with m-anisidine (e.g., 12.3 g, 100 mmol) and ethyl butyrylacetate (17.4 g, 110 mmol) in Toluene (150 mL).
- Add a catalytic amount of pTSA (approx. 100 mg).
- Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
- Continue reflux until water evolution ceases (approx. 4–6 hours).
- Cool the mixture and concentrate under reduced pressure to yield the crude -enamino ester as a viscous oil.
- Quality Check:

H NMR should show the disappearance of the aniline peak and the appearance of the vinyl proton (5.0 ppm) and NH (hydrogen-bonded, 10-12 ppm).

Phase 2: Conrad-Limpach Cyclization

This is the Critical Control Point. The reaction requires high temperatures (

C) to favor the kinetic 4-hydroxy product (Conrad-Limpach) over the thermodynamic 2-hydroxy product (Knorr).

- Reagents:
 - Diphenyl ether (Dowtherm A) or mineral oil.
- Equipment: High-temperature heating mantle, efficient fume hood.

Protocol:

- Heat 100 mL of diphenyl ether to 250–260^{°C} in a 3-neck flask.
- Add the crude enamine from Phase 1 dropwise to the hot solvent over 20–30 minutes.
 - Note: Rapid addition allows the ethanol byproduct to flash off immediately, driving the cyclization.
- Maintain temperature at 250^{°C} for 30–60 minutes after addition.
- Cool the solution to room temperature. The quinolone product often precipitates.
- Dilute with hexane or petroleum ether (100 mL) to maximize precipitation.
- Filter the solid, wash with hexane (to remove diphenyl ether), and dry.
- Regioselectivity Note: The 7-methoxy isomer is the major product. If the 5-methoxy isomer is present, recrystallize from ethanol/DMF.

Phase 3: Chlorination

Conversion of the tautomeric 4-hydroxy group to a 4-chloro leaving group.

- Reagents:

- Phosphorus oxychloride (): 5–10 equiv (acts as solvent and reagent).
- Base (optional): (anhydrous) or Triethylamine.

Protocol:

- Suspend the dried 7-methoxy-2-propylquinolin-4(1H)-one (10 g) in (30 mL).
- Reflux the mixture for 2–3 hours. The solid will dissolve as it converts to the chloro-quinoline.
- Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (baseline/polar) should disappear.
- Quenching (Exothermic): Cool the mixture and pour slowly onto crushed ice/ammonia water mixture with vigorous stirring. Maintain pH > 8 to prevent hydrolysis.
- Extract with Dichloromethane (DCM), dry over , and concentrate.
- Yields 4-chloro-7-methoxy-2-propylquinoline as a solid.

Phase 4: Amination

Displacement of the chloride with ammonia.

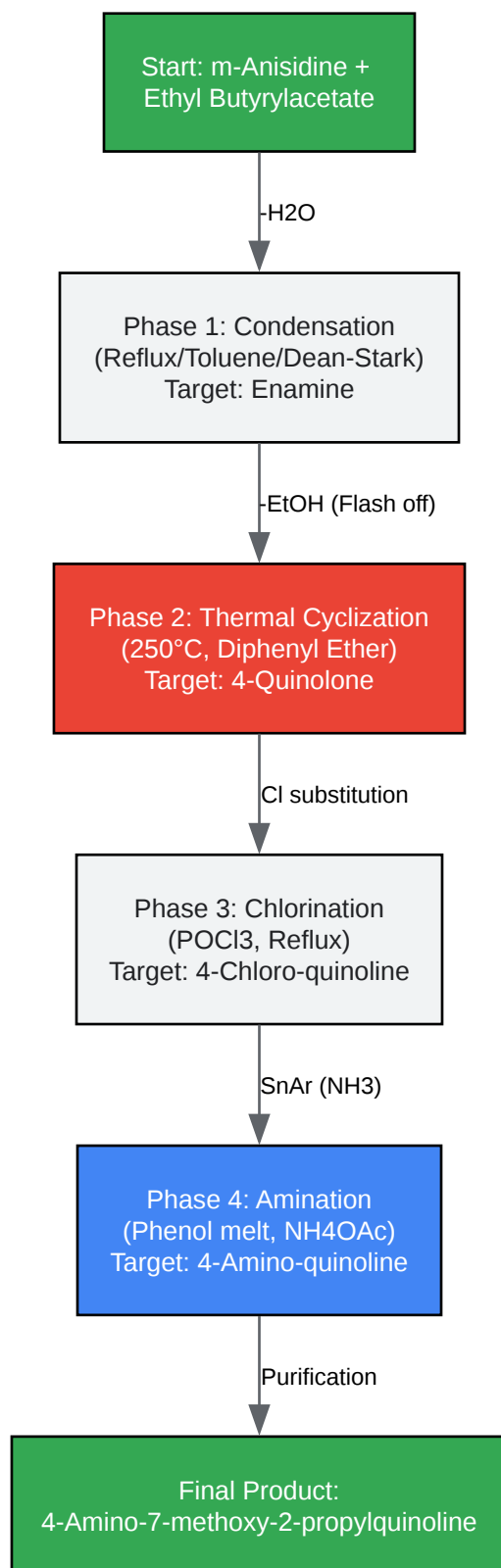
- Reagents:
 - Phenol (as solvent/catalyst) + Ammonium Acetate.
 - Alternative: Methanolic Ammonia in an autoclave.

Recommended Protocol (Phenol Melt):

- Mix the 4-chloro intermediate (5 g) with Phenol (20 g) and Ammonium Acetate (10 g).
- Heat the melt to 140–150[°]C for 4–6 hours.
- Cool to room temperature.
- Add 10% NaOH solution (100 mL) to dissolve the phenol and liberate the free base amine.
- Extract the product with Ethyl Acetate (3 x 50 mL).
- Wash organics with water and brine, dry (), and concentrate.
- Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH 95:5).

Process Visualization

Synthesis Workflow Diagram



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Figure 2: Step-by-step workflow for the synthesis of the target molecule.

Key Data & Troubleshooting

Physicochemical Properties (Predicted)

Property	Value (Approx.)	Note
Molecular Formula		
Molecular Weight	216.28 g/mol	
LogP	2.5 – 3.0	Moderate lipophilicity
Appearance	Off-white to pale yellow solid	
Solubility	Soluble in DMSO, MeOH, DCM	Poor water solubility

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Phase 2	Temperature too low (<240°C)	Ensure solvent is boiling diphenyl ether; add enamine slowly.
Formation of 2-Hydroxy isomer	Kinetic control failure	Ensure rapid heating; do not start from cold.
Incomplete Chlorination	Wet precursors	Dry the quinolone thoroughly before adding .
Regioisomer Mixture (5-OMe)	Intrinsic reactivity	Recrystallize crude quinolone from DMF or AcOH to enrich 7-OMe.

Safety & Compliance

- POCl₃: Highly corrosive and reacts violently with water. Use strictly anhydrous conditions and quench with extreme caution.

- Diphenyl Ether: High boiling point (258°C). Risk of thermal burns. Ensure glassware is rated for high thermal stress.
- m-Anisidine: Toxic by inhalation and skin contact. Use in a fume hood.

References

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